
(S)-叔丁基 2-(氨甲基)吡咯烷-1-羧酸盐盐酸盐
描述
“(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride” is a chemical compound with the empirical formula C10H20N2O2 . It is also known as 1-Boc-2-(aminomethyl)pyrrolidine .
Molecular Structure Analysis
The compound has a molecular weight of 200.28 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)N1CCCC1CN . Physical And Chemical Properties Analysis
The compound is in liquid form . It has a refractive index of 1.472 and a density of 1.014 g/mL at 25 °C . The compound should be stored at a temperature of 2-8°C .科学研究应用
合成和药用化学
(S)-叔丁基 2-(氨甲基)吡咯烷-1-羧酸盐盐酸盐参与各种合成和药用化学应用。一项研究描述了相关化合物的CYP2C8 和 CYP3A 介导的 C-去甲基化,说明了其在人肝微粒体中的代谢和转化,暗示了其在药物开发和药代动力学中的潜在影响 (Prakash 等人,2008)。
另一项研究重点介绍了取代吡咯烷的对映选择性合成方法,展示了该化合物在以高收率和纯度创建结构复杂的手性化学实体中的效用。这种方法对于开发具有特定对映异构体的药物非常重要 (Chung 等人,2005)。
溶液相组合合成 (2S,4S)-4-酰氨基-5-氧代吡咯烷-2-羧酰胺表明该化合物在生成潜在药理活性分子库方面的多功能性。此过程利用该化合物作为关键中间体,突出了其在加速药物发现过程中的作用 (Malavašič 等人,2007)。
化学分析和结构研究
在化学分析和结构研究领域,相关吡咯烷-2-酮的合成和抗炎活性强调了 (S)-叔丁基 2-(氨甲基)吡咯烷-1-羧酸盐盐酸盐衍生物的潜在治疗应用。与传统 NSAID 相比,这些化合物有望成为具有减少溃疡形成作用的抗炎剂 (Ikuta 等人,1987)。
合成和分子结构分析源自相似化学前体的叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸盐,通过 X 射线晶体学深入了解了该化合物的结构特征。此类研究对于理解该化合物的反应性和生物活性的分子基础至关重要 (Moriguchi 等人,2014)。
安全和危害
作用机制
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of imidazo[1,2-a]pyridines , which are known to have a wide range of applications in medicinal chemistry .
Mode of Action
It’s known that this compound can be used as a reagent in the preparation of trifluoro-n-[(s)-pyrrolidinylmethyl]methanesulfonamide . This suggests that it may interact with its targets through a series of chemical reactions to produce the desired compound.
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of imidazo[1,2-a]pyridines , which are involved in various biochemical pathways due to their diverse bioactivity .
Pharmacokinetics
It’s known that similar compounds have a predicted boiling point of 3705±250 °C and a predicted density of 1155±006 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
It’s known that this compound can be used as a reagent in the preparation of trifluoro-n-[(s)-pyrrolidinylmethyl]methanesulfonamide , suggesting that it may contribute to the synthesis of this compound at the molecular level.
生化分析
Biochemical Properties
(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical transformations. For instance, it has been observed to interact with enzymes involved in amine synthesis and modification, such as aminotransferases and decarboxylases. These interactions are crucial for the formation of amine-containing compounds, which are essential in various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have demonstrated that it remains stable under specific storage conditions but may degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental and therapeutic applications .
Metabolic Pathways
(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis and modification of amine-containing compounds, which are vital for numerous metabolic processes. The compound’s interactions with enzymes such as aminotransferases and decarboxylases influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biochemical activity. Studies have shown that it can be transported across cell membranes via active transport mechanisms, ensuring its effective distribution within the cellular environment .
Subcellular Localization
The subcellular localization of (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a key factor in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a crucial role in directing (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride to its site of action, ensuring its precise localization and function within the cellular context .
属性
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYQQPSDLQAGFQ-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662510 | |
| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190890-11-9 | |
| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)


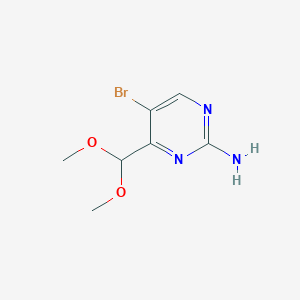
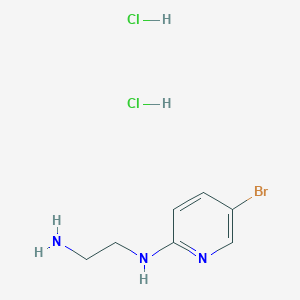
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)
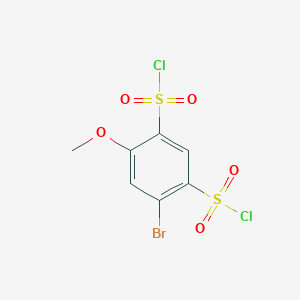
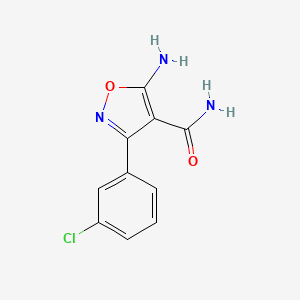
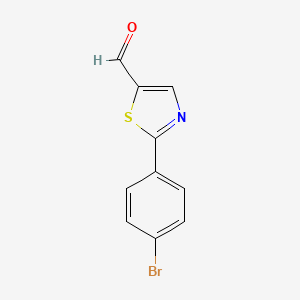
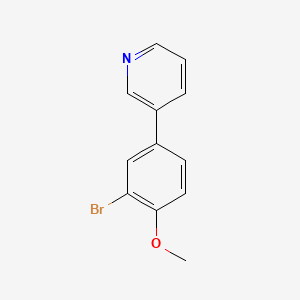
![N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1520773.png)
![3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520775.png)

